2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-methyl-3-nitrobenzoate
Overview
Description
The compound of interest belongs to the class of organic compounds known for their complex molecular structures and various chemical properties, often utilized in the development of pharmaceuticals, materials, and in chemical research for studying reaction mechanisms and molecular interactions.
Synthesis Analysis
The synthesis of similar nitrobenzoate compounds often involves nucleophilic substitution reactions, cycloetherification, or cycloaddition reactions, utilizing specific reactants under controlled conditions to achieve the desired product. For example, the Huisgen reaction has been used to prepare compounds with the 1,3,4-oxadiazole unit, indicating a method that might be adaptable for synthesizing related structures (Limbach et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds often involves X-ray crystallography, providing detailed insight into the arrangement of atoms, molecular geometry, and intramolecular interactions. For instance, studies have revealed that certain nitrobenzoate compounds exhibit planar structures with specific inclinations and twists relative to functional groups, highlighting the importance of molecular geometry in understanding the compound's properties (Polyakova et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzoate derivatives can include nitration, cycloetherification, and functionalization processes, leading to a wide range of possible products and derivatives. These reactions are influenced by the presence of substituents on the benzene ring, affecting the reaction rate, mechanism, and overall yield (Um et al., 2005).
Physical Properties Analysis
The physical properties of such compounds can vary widely, depending on the molecular structure and substituents. Properties such as melting points, solubility in various solvents, and crystal structure are crucial for understanding the compound's behavior in different environments and for its application in further chemical synthesis or material development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are key to the compound's applications and behavior in chemical reactions. Studies on related compounds have shown that properties such as hyper-conjugative interactions, charge delocalization, and first hyperpolarizability are significant for understanding the compound's electronic structure and reactivity (Chidan Kumar et al., 2014).
Safety and Hazards
properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-methyl-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-15-11-13-17(14-12-15)21(25)22(18-7-4-3-5-8-18)29-23(26)19-9-6-10-20(16(19)2)24(27)28/h3-14,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCULYDAQDUZMBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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